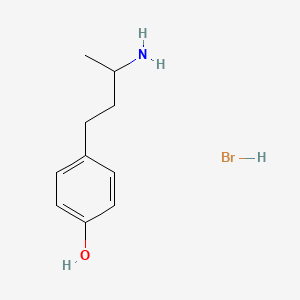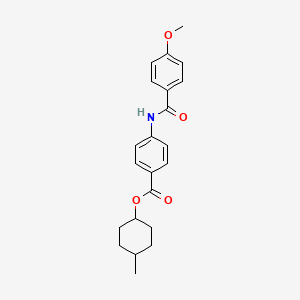![molecular formula C15H20O4S B14389723 Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid CAS No. 90014-02-1](/img/structure/B14389723.png)
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[222]oct-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of bicyclo[222]oct-2-en-1-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-en-1-ol involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield. The production of 4-methylbenzenesulfonic acid is typically carried out in batch reactors with stringent control over reaction parameters to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated bicyclo[2.2.2]octane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Bicyclo[2.2.2]oct-2-en-1-one or bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-ol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane-1-ol: Similar bicyclic structure but lacks the double bond and sulfonic acid group.
Bicyclo[2.2.2]oct-2-ene: Contains the bicyclic structure with a double bond but lacks the hydroxyl and sulfonic acid groups.
Uniqueness
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of the bicyclic structure, hydroxyl group, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90014-02-1 |
|---|---|
Molekularformel |
C15H20O4S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H12O.C7H8O3S/c9-8-4-1-7(2-5-8)3-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h1,4,7,9H,2-3,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
JKVBDORCHICXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC1C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


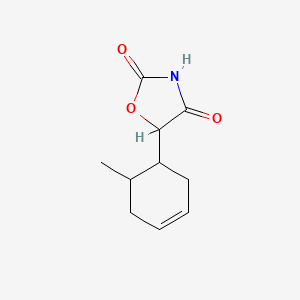
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
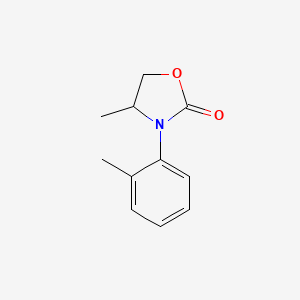
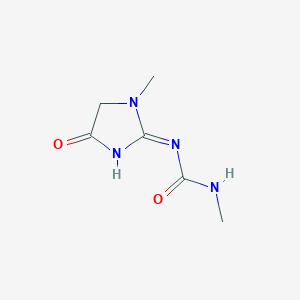
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

